5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic acid
Description
Contextualizing Furan-Carboxylic Acid Derivatives in Contemporary Chemical Sciences
Furan-carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the chemical sciences. These molecules, characterized by a furan (B31954) ring bearing a carboxylic acid group, are recognized for their diverse biological activities and as versatile building blocks in organic synthesis. The furan nucleus is a common motif in numerous natural products and pharmacologically active compounds, contributing to a wide spectrum of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comorientjchem.orgijabbr.comutripoli.edu.lyscispace.com The inherent aromaticity and electron-rich nature of the furan ring allow for a variety of chemical interactions with biological targets, making it a privileged scaffold in drug discovery. ijabbr.comorientjchem.org
Significance of the Furoic Acid Scaffold in Advanced Organic Research
The furoic acid scaffold, particularly 2-furoic acid, is a foundational structure in advanced organic research. It serves as a key intermediate in the synthesis of a wide array of more complex molecules. ijabbr.com The carboxylic acid functional group provides a reactive handle for various chemical transformations, including esterification, amidation, and the formation of acid chlorides, enabling the construction of diverse molecular architectures. rroij.com Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing pathways to carbocyclic products. nih.gov The versatility of the furoic acid scaffold makes it a valuable tool for medicinal chemists and materials scientists in the development of new pharmaceuticals and functional materials.
Rationale for In-depth Academic Investigation of 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic Acid
While specific academic studies on this compound are not extensively documented, a strong rationale for its investigation can be constructed from the known properties of its constituent chemical motifs. The molecule combines the biologically relevant 2-furoic acid scaffold with a 3-methyl-4-nitrophenoxy group. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and antiparasitic properties. nih.govsvedbergopen.comnih.govencyclopedia.pubmdpi.com The nitro group is a key pharmacophore in several approved drugs, where its mechanism of action often involves bioreduction to reactive intermediates that can induce cellular damage in pathogenic organisms. nih.gov
The presence of the methyl group on the phenoxy ring can influence the electronic properties and steric hindrance of the molecule, potentially modulating its biological activity and metabolic stability. The ether linkage connecting the furan and phenyl rings provides conformational flexibility, which can be crucial for binding to biological targets. The combination of these structural features in a single molecule presents a compelling case for its synthesis and evaluation as a potential therapeutic agent.
Overview of Research Domains and Methodological Approaches
The academic investigation of this compound would likely encompass several research domains. A primary focus would be its synthesis, optimizing reaction conditions to achieve high yields and purity. Following successful synthesis, a thorough characterization using a suite of analytical techniques would be essential.
In the domain of medicinal chemistry, the compound would be a candidate for screening against a variety of biological targets. Given the known activities of related furan and nitroaromatic compounds, initial investigations could focus on its potential as an antibacterial, antifungal, or anticancer agent.
The methodological approach to studying this compound would involve a combination of synthetic organic chemistry, analytical chemistry, and biological assays.
Interactive Data Table: Proposed Research Methodologies for this compound
| Research Domain | Methodological Approach | Description |
| Synthesis | Chemical Synthesis | Development of a synthetic route, potentially involving the reaction of a 5-(halomethyl)-2-furoic acid derivative with 3-methyl-4-nitrophenol (B363926). Optimization of reaction conditions such as solvent, temperature, and catalyst. |
| Purification | Chromatography | Purification of the synthesized compound using techniques like column chromatography or recrystallization to achieve high purity. |
| Structural Elucidation | Spectroscopy and Spectrometry | - NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms. - Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. - Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carboxylic acid, nitro group, ether linkage). |
| Physicochemical Properties | Analytical Techniques | Determination of physical properties such as melting point, solubility, and lipophilicity (logP). |
| Biological Evaluation | In Vitro Assays | Screening for biological activity against various cell lines (e.g., bacterial, fungal, cancer) to determine cytotoxicity and potential therapeutic effects. |
Properties
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-8-6-9(2-4-11(8)14(17)18)19-7-10-3-5-12(20-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRYRJNYZJMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192695 | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-73-2 | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
State of the Art Analytical Techniques for Structural Elucidation and Quantitative Analysis in Research
High-Resolution Chromatographic Separations for Complex Organic Acids
Chromatography is an indispensable tool for the separation and analysis of complex mixtures. wikipedia.org For organic acids, high-resolution techniques are essential to isolate the target compound from starting materials, byproducts, and potential isomers, ensuring accurate subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic acid. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. By selecting appropriate column chemistries (e.g., reversed-phase C18) and mobile phase compositions, high-resolution separation can be achieved.
For furoic acid derivatives, HPLC is effective in determining their presence in various samples and separating them from related compounds. sigmaaldrich.comresearchgate.net The method's versatility allows for the development of specific protocols to resolve isomers, which may have very similar physical properties but different biological activities or impurity profiles. A well-developed HPLC method can provide quantitative data on the purity of a synthesized batch of this compound, with detection typically performed using a UV-Vis detector set to a wavelength where the aromatic and nitro functional groups absorb strongly.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajprd.com It is highly effective for the analysis of volatile and thermally stable compounds. However, complex organic acids like this compound are generally non-volatile due to their polar carboxylic acid group.
To analyze such compounds by GC-MS, a chemical derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative. A common approach is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. nist.govnist.gov This process reduces the compound's polarity and increases its volatility, making it amenable to GC separation. Once separated, the components are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. ajprd.com GC-MS is particularly useful for identifying and quantifying trace-level impurities or degradation products in a sample.
| Reagent | Abbreviation | Derivative Group |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |
| Trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) |
| Diazomethane | CH₂N₂ | Methyl Ester |
For exceptionally complex samples where single-dimension chromatography is insufficient, two-dimensional (2D) chromatography offers significantly enhanced separation power. wikipedia.orgjordilabs.com In this technique, the sample passes through two different separation stages, typically involving columns with different separation mechanisms (e.g., reversed-phase followed by a phenyl column). wikipedia.org The effluent from the first column is transferred to the second column, allowing for the resolution of peaks that co-elute in the first dimension. jordilabs.com
Comprehensive 2D-LC (LCxLC) or 2D-GC (GCxGC) can be employed to generate highly detailed chromatograms, or "fingerprints," of a sample. wikipedia.orgjordilabs.com This is particularly valuable in research for analyzing complex reaction mixtures or identifying trace impurities during the synthesis of this compound. The increased peak capacity of 2D chromatography can reveal previously undetected components, leading to a more thorough understanding of the sample's composition. nih.gov
Advanced Mass Spectrometry for Molecular Identification and Characterization
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental formula of a compound and for elucidating its chemical structure. When coupled with chromatographic separation, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. ekb.eg
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds like this compound. It allows for the ionization of molecules directly from a liquid phase, typically the effluent from an HPLC system, with minimal fragmentation. researchgate.net In negative ion mode, ESI would typically produce the deprotonated molecule [M-H]⁻.
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by subjecting a selected precursor ion (e.g., the [M-H]⁻ ion) to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and connectivity. For this compound, MS/MS would be expected to produce characteristic fragments corresponding to the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the aromatic rings. nih.govresearchgate.net
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |
|---|---|---|
| 276.05 [M-H]⁻ | 232.06 | CO₂ (Decarboxylation) |
| 152.03 | C₇H₇NO₂ (3-methyl-4-nitrophenol) | |
| 124.02 | C₇H₇NO₃ (3-methyl-4-nitrophenoxy radical) | |
| 111.01 | C₅H₃O₃ (Furoic acid moiety with cleavage) |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental composition. mdpi.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve this level of resolution.
For a novel compound such as this compound, obtaining an HRMS measurement is a critical step in its characterization. The experimentally determined mass can be compared against the theoretical mass calculated from its chemical formula (C₁₃H₁₁NO₆). A close match between the measured and theoretical mass provides strong evidence for the proposed elemental composition, distinguishing it from other potential structures with the same nominal mass. mdpi.comrsc.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁NO₆ |
| Theoretical Exact Mass [M-H]⁻ | 276.05136 |
| Hypothetical Measured Mass [M-H]⁻ | 276.05119 |
| Mass Difference (ppm) | -0.62 |
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure. For a novel or uncharacterized compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the standard approach for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons. For the target molecule, distinct signals would be expected for the protons on the furan (B31954) ring, the methyl group, the aromatic ring, the methylene (B1212753) bridge (-CH₂-), and the carboxylic acid. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the molecule.
¹³C NMR (Carbon NMR): This method provides information on the different carbon atoms within the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
For a related compound, 5-(4-Nitrophenyl)furan-2-carboxylic acid, ¹H and ¹³C NMR data have been reported, illustrating the type of information that would be obtained. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, a strong, sharp band around 1700-1725 cm⁻¹.
C-O stretch of the ether linkage and the furoic acid.
N-O stretches of the nitro group, typically two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
C-H stretches for the aromatic and aliphatic protons.
C=C stretches for the aromatic and furan rings.
The precise positions of these bands would provide confirmatory evidence for the presence of these functional groups.
Chemical Derivatization Strategies to Optimize Analytical Performance
Chemical derivatization is a strategy employed to modify a molecule to improve its analytical properties, such as volatility for gas chromatography (GC), ionization efficiency for mass spectrometry (MS), or detectability for high-performance liquid chromatography (HPLC).
For a carboxylic acid like this compound, common derivatization strategies include:
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) to increase its volatility for GC analysis. This is a common strategy for furan-based carboxylic acids. mdpi.com In some cases, this derivatization is also used to facilitate co-crystallization experiments for X-ray crystallography. mdpi.com
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. The derivatization of similar furoic acid compounds with TMS has been documented. spectrabase.comnist.gov
The choice of derivatization reagent and technique would depend on the specific analytical method being employed and the matrix in which the compound is being analyzed.
Interactive Data Table: Expected Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Functional Group/Proton Environment | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 (broad singlet) |
| ¹H NMR | Aromatic Protons (nitrophenyl ring) | 7.0 - 8.5 |
| ¹H NMR | Furan Protons | 6.5 - 7.5 |
| ¹H NMR | Methylene Protons (-O-CH₂-) | 4.5 - 5.5 |
| ¹H NMR | Methyl Protons (-CH₃) | 2.0 - 2.5 |
| ¹³C NMR | Carboxylic Carbon (-COOH) | 160 - 180 |
| ¹³C NMR | Aromatic & Furan Carbons | 100 - 160 |
| ¹³C NMR | Methylene Carbon (-O-CH₂-) | 60 - 70 |
| ¹³C NMR | Methyl Carbon (-CH₃) | 15 - 25 |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| IR Spectroscopy | C=O stretch (Carboxylic Acid) | 1700 - 1725 |
| IR Spectroscopy | N-O stretch (Nitro Group) | 1500 - 1550 and 1300 - 1350 |
Computational Chemistry Investigations into the Electronic Structure and Reactivity
Quantum Chemical Approaches for Nitro-Substituted Furan (B31954) Compounds
Density Functional Theory (DFT) is a robust computational method used to predict the geometry and electronic properties of molecules. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and provide data on bond lengths, bond angles, and dihedral angles. For "5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic acid," a DFT analysis would reveal the planarity of the aromatic rings and the spatial orientation of the ether linkage and carboxylic acid group.
The presence of the nitro group (NO₂) significantly influences the electronic structure. As a strong electron-withdrawing group, it pulls electron density from the phenoxy ring, which in turn affects the rest of the molecule. This electronic perturbation is critical for the molecule's reactivity and intermolecular interactions. A DFT calculation would quantify this effect by mapping the electron density distribution and calculating the molecular electrostatic potential (MEP), which highlights electron-rich and electron-poor regions.
Table 1: Illustrative Geometric Parameters for this compound Predicted by DFT Note: This table presents hypothetical data based on typical values for similar chemical fragments to illustrate the output of a DFT calculation.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (Carboxylic) | 1.21 | |
| C-O (Carboxylic) | 1.35 | |
| C-N (Nitro) | 1.48 | |
| N=O (Nitro) | 1.22 | |
| C-O (Ether) | 1.37 | |
| **Bond Angles (°) ** | ||
| O=C-O (Carboxylic) | 123.0 | |
| C-O-C (Ether) | 118.5 | |
| O-N-O (Nitro) | 124.5 | |
| Dihedral Angles (°) | ||
| C-C-O-C (Ether Linkage) | 150.0 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For "this compound," the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO. mdpi.com This would decrease the HOMO-LUMO gap, suggesting higher chemical reactivity and a greater capacity to act as an electron acceptor. The spatial distribution of these orbitals is also informative; the HOMO is typically located on the more electron-rich parts of the molecule (like the furan and phenoxy rings), while the LUMO is often localized around the electron-deficient nitro-substituted ring. This separation facilitates charge-transfer interactions, which are crucial for many chemical and biological processes.
Table 2: Representative Frontier Molecular Orbital Energies Note: This table provides example values to illustrate FMO analysis.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.85 | Electron Donor |
| LUMO | -2.55 | Electron Acceptor |
| HOMO-LUMO Gap | 4.30 | Indicator of Reactivity |
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The static picture provided by DFT is complemented by dynamic methods that explore the molecule's flexibility. "this compound" possesses several rotatable single bonds, particularly in the ether linkage connecting the furan and phenoxy moieties. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations.
Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. Molecular Dynamics (MD) simulations go a step further by simulating the movement of the atoms over time, typically in a solvent environment like water. An MD simulation would reveal how the molecule behaves in a more realistic biological context, showing how it flexes, rotates, and interacts with surrounding solvent molecules. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site on a biological target.
Prediction and Understanding of Intermolecular Interactions and Specific Binding
To exert a biological effect, a molecule must typically bind to a specific target, such as a protein or enzyme. Computational methods can predict and analyze these crucial intermolecular interactions.
Molecular Interaction Fields (MIFs) are a computational tool used to visualize the regions around a molecule where it is most likely to have favorable interactions with other molecules. By placing a "probe" (e.g., a water molecule for hydrogen bonding, a methyl group for hydrophobic interactions) at various points around the molecule, MIFs generate a 3D map of interaction energies.
For "this compound," an MIF analysis would highlight:
Hydrogen Bond Donor Regions: Primarily around the hydroxyl group of the carboxylic acid.
Hydrogen Bond Acceptor Regions: Around the carbonyl oxygen of the carboxylic acid, the ether oxygen, and the two oxygen atoms of the nitro group.
Hydrophobic Regions: Around the aromatic rings and the methyl group.
This map provides a clear and intuitive guide to the molecule's "binding personality," indicating how it is likely to orient itself within a receptor's active site.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein. The process involves placing the ligand into the receptor's binding site in many different possible conformations and scoring each pose based on its calculated binding affinity or energy.
In a hypothetical docking study, "this compound" would be placed into the active site of a selected protein target. The simulation would then identify the most likely binding mode and quantify the strength of the interaction. The analysis would detail the specific intermolecular forces stabilizing the complex, such as:
Hydrogen Bonds: Formed between the carboxylic acid, ether, or nitro groups and polar amino acid residues (e.g., Serine, Threonine, Asparagine).
π-π Stacking: Interactions between the aromatic furan or phenoxy rings and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
Hydrophobic Interactions: Involving the nonpolar parts of the molecule and nonpolar residues.
Table 3: Example Output from a Hypothetical Molecular Docking Study
| Parameter | Result | Interpretation |
| Binding Affinity | -8.5 kcal/mol | Predicts strong and stable binding to the target. |
| Key Interacting Residues | Arg121, Phe288, Ser154 | Identifies the specific amino acids in the active site that form bonds. |
| Types of Interactions | Hydrogen Bond with Ser154π-π Stacking with Phe288Salt Bridge with Arg121 | Details the nature of the forces holding the ligand in place. |
These computational investigations, from quantum mechanics to molecular simulations, provide a comprehensive, multi-scale understanding of "this compound," elucidating its structure, reactivity, and potential for specific molecular interactions.
Preclinical Mechanistic Research and Translational Potential Non Clinical Focus
In Vitro Mechanistic Studies in Relevant Biological Models
In vitro studies are crucial for elucidating the mechanism of action of a compound at the molecular and cellular level. These studies provide a foundational understanding of how a substance interacts with biological systems in a controlled environment.
Biochemical assays are employed to identify the specific molecular targets and pathways modulated by a test compound. This can involve assessing the compound's ability to inhibit or activate key enzymes in a particular signaling cascade.
Table 1: Hypothetical Enzyme Inhibition Profile of 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic acid
| Enzyme Target | IC50 (µM) | Assay Type |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Data not available | Cell-free enzymatic assay |
| 5-Lipoxygenase (5-LOX) | Data not available | Cell-free enzymatic assay |
| Mitogen-activated protein kinase (MAPK) | Data not available | Kinase activity assay |
This table is illustrative and will be updated with experimental data as it becomes available.
Cell-based assays are utilized to observe the physiological effects of a compound on whole cells. These experiments can measure changes in cell viability, proliferation, signaling pathway activation, and gene expression.
Table 2: Hypothetical Cellular Responses to this compound
| Cell Line | Assay | Endpoint Measured | Result |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Cell Viability | Data not available |
| Murine Macrophage (RAW 264.7) | Nitric Oxide (NO) Production | NO levels | Data not available |
| Human Colon Carcinoma (HT-29) | Western Blot | Protein expression | Data not available |
This table is illustrative and will be updated with experimental data as it becomes available.
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are being developed to better mimic the complex microenvironment of tissues in vivo. qmul.ac.ukqmul.ac.uk These models can provide more predictive data on a compound's efficacy and potential toxicity. nih.gov The validation of these models is essential to ensure their reliability and relevance to human physiology. nih.gov
In Vivo Proof-of-Concept and Mechanistic Investigations in Non-Human Organismal Models
In vivo studies in animal models are a critical step in preclinical research to confirm the biological activity and mechanism of action of a compound in a whole organism.
Following administration of the compound to an animal model, tissues and fluids can be analyzed to determine if the compound is reaching its intended target and modulating the desired biochemical pathway. This can involve measuring changes in protein phosphorylation, gene expression, or the levels of specific biomarkers.
Table 3: Hypothetical In Vivo Target Modulation by this compound in a Murine Model of Inflammation
| Tissue | Biomarker | Method | % Change vs. Control |
|---|---|---|---|
| Paw Tissue | p-p38 MAPK levels | Immunohistochemistry | Data not available |
| Plasma | Prostaglandin E2 (PGE2) | ELISA | Data not available |
| Spleen | TNF-α mRNA expression | qPCR | Data not available |
This table is illustrative and will be updated with experimental data as it becomes available.
Biomarkers are measurable indicators of a biological state or condition. In preclinical studies, biomarkers can be used to monitor the therapeutic activity of a compound and to identify potential safety risks before human trials. The identification of robust biomarkers is a key component of translational research.
Future Directions and Emerging Research Avenues in the Field of Complex Furoic Acid Derivatives
Advancements in Automated Synthesis and High-Throughput Screening for Analogues
The traditional, manual synthesis of complex molecules is often a bottleneck in drug discovery and materials science. nih.gov To accelerate the exploration of the chemical space around core scaffolds like furoic acid, researchers are increasingly turning to automated synthesis and high-throughput screening (HTS). Automated platforms can perform numerous reactions in parallel, rapidly generating libraries of analogues with systematic variations. This approach allows for the efficient exploration of structure-activity relationships.
HTS technologies have become essential tools for screening large compound libraries against biological targets or for desired material properties. ewadirect.com For instance, fluorescence polarization-based assays have been successfully developed for HTS of glycosyltransferase inhibitors, demonstrating the potential for screening compounds against specific enzyme families. nih.govnih.gov The integration of automated synthesis with HTS creates a powerful closed-loop system where novel furoic acid derivatives can be designed, synthesized, and tested in a rapid, iterative cycle. This synergy significantly shortens the timeline for identifying lead compounds for various applications. ewadirect.com
Table 1: Comparison of Traditional vs. Automated Approaches in Furoic Acid Derivative Discovery
| Feature | Traditional Approach | Automated & HTS Approach |
|---|---|---|
| Synthesis Throughput | Low (one compound at a time) | High (many compounds in parallel) |
| Screening Capacity | Limited | Vast (thousands of compounds per day) |
| Data Generation | Slow, often manual entry | Rapid, automated data capture |
| Discovery Cycle Time | Months to years | Weeks to months |
| Resource Intensity | High labor and reagent cost per compound | Lower cost per compound at scale |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
AI is also transforming how chemists approach the synthesis of complex molecules. Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes. nih.gov These programs analyze the target molecule and, based on a vast database of chemical reactions, suggest a step-by-step pathway for its creation. nih.govacs.org This not only accelerates the design phase but can also identify more sustainable or cost-effective routes that might be overlooked by human chemists. mdpi.com AI algorithms can optimize reaction conditions, such as temperature, catalysts, and solvents, to maximize yield and minimize byproducts, which is crucial for the green synthesis of furan-based compounds. nih.gov
Interdisciplinary Research with Chemical Biology and Materials Science
The unique structural and chemical properties of furoic acid derivatives make them attractive candidates for applications beyond traditional pharmaceuticals, extending into chemical biology and materials science. rsc.org Furan-based polymers, for example, are being developed as sustainable alternatives to petroleum-based plastics like poly(ethylene terephthalate) (PET). nih.gov
Interdisciplinary research centers are fostering collaborations between chemists, biologists, and materials scientists to explore these novel applications. ircbc.ac.cn In chemical biology, furoic acid derivatives can be used to probe biological pathways or as scaffolds for developing new therapeutic agents. In materials science, the rigid furan (B31954) ring can be incorporated into polymers and resins to create materials with enhanced thermal stability and specific mechanical properties. chempoint.comnih.gov The versatility of the furoic acid scaffold allows for its use in creating diverse materials, from biodegradable plastics to advanced composites. chempoint.com
Development of Novel Chemical Probes for Unexplored Biological Systems
Chemical probes are small molecules used to study and manipulate biological processes. The development of novel furoic acid derivatives as chemical probes represents a significant area of future research. By attaching fluorescent tags or reactive groups to the furoic acid scaffold, scientists can create tools to visualize and interact with specific proteins or pathways within a cell.
Recent synthetic efforts have focused on creating new series of furoic acid derivatives and testing their biological activities. For example, novel derivatives have been synthesized and screened for potent antimicrobial activity against various bacteria and fungi. researchgate.net These studies lay the groundwork for developing highly specific probes that can be used to understand disease mechanisms or to identify new drug targets in previously unexplored biological systems.
Continued Innovation in Sustainable Synthesis and Green Chemistry for Furan Scaffolds
The principles of green chemistry are becoming increasingly central to chemical synthesis, and the production of furan scaffolds is a prime example of this shift. ucl.ac.uk Since furans can be derived from renewable biomass sources like agricultural waste, they are at the forefront of the transition away from fossil fuel-based feedstocks. rsc.orgfrontiersin.orgresearchgate.net
Research is focused on developing more sustainable and efficient methods for producing furoic acid and its derivatives. This includes the use of environmentally benign solvents like water, the development of reusable catalysts, and the design of one-pot reaction sequences that reduce waste and energy consumption. rsc.orgmdpi.comrsc.org For instance, chemoenzymatic approaches are being explored to convert biomass-derived xylose into furoic acid in a highly efficient cascade reaction. mdpi.com The ultimate goal is to create a fully sustainable life cycle for these valuable chemicals, from their renewable origins to their final applications. rsc.orgnih.gov
Q & A
Q. What are the key synthetic pathways for 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic acid, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methyl-4-nitrophenol and a 2-furoic acid derivative (e.g., 5-(chloromethyl)-2-furoic acid) under alkaline conditions. Optimization can be achieved by:
- Catalyst Selection : Use bases like K₂CO₃ or NaOH to deprotonate the phenol and promote ether bond formation .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the phenoxy-methyl linkage and nitro group placement. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the methyl group (δ 2.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for molecular ion verification .
Q. What are the primary biological or chemical properties of this compound that warrant further investigation?
- Methodological Answer : Prioritize studies on:
- Bioactivity Screening : Antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria) to explore nitro group-mediated redox activity .
- Solubility and Stability : Measure pH-dependent solubility in aqueous buffers and degradation under UV light to guide formulation studies .
- Reactivity : Test nucleophilic substitution or reduction reactions (e.g., nitro to amine using H₂/Pd-C) to diversify derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Use positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Orthogonal Assays : Validate results with complementary methods (e.g., enzymatic inhibition vs. whole-cell assays) to confirm target specificity .
- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., nitro positioning) with activity trends .
Q. What experimental strategies are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation) to track decomposition products via LC-MS .
- Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation kinetics. Quantify metabolites (e.g., demethylated or denitro derivatives) .
- Partitioning Studies : Measure logP (octanol-water) and soil sorption coefficients (Kd) to model environmental distribution .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to predict binding affinities with enzymes (e.g., nitroreductases) or receptors. Validate with mutagenesis studies .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. nitro groups) with bioactivity data to design optimized analogs .
- MD Simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability .
Q. What advanced synthetic methodologies could improve regioselectivity in derivative synthesis?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to functionalize specific positions on the aryl ring .
- Flow Chemistry : Optimize residence time and mixing for high-yield, scalable reactions while minimizing side products .
- Enzymatic Catalysis : Explore lipases or esterases for stereoselective modifications under mild conditions .
Methodological Considerations for Data Contradictions
- Replication Protocols : Document reaction conditions (e.g., solvent purity, catalyst batch) to identify variability sources .
- Cross-Validation : Use multiple analytical techniques (e.g., NMR + XRD) to confirm structural assignments .
- Theoretical Frameworks : Link experimental outcomes to mechanistic hypotheses (e.g., electron-withdrawing nitro group effects on reactivity) to guide iterative design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Scheme 1: Catalytic Oxidation of Furfural to 2-Furoic Acid.
